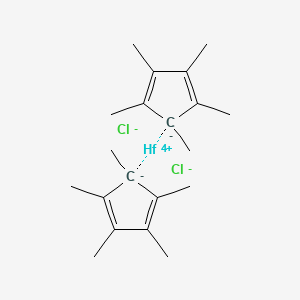
Bis(pentamethylcyclopentadienyl)hafniumdichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride is a chemical compound with the molecular formula C20H30Cl2Hf. It is a metallocene complex where hafnium is sandwiched between two pentamethylcyclopentadienyl ligands and coordinated with two chloride ions. This compound is known for its applications in catalysis and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride can be synthesized through the reaction of hafnium tetrachloride with pentamethylcyclopentadiene in the presence of a base. The reaction typically proceeds as follows:
HfCl4+2C5(CH3)5H→Hf(C5(CH3)5)2Cl2+2HCl
The reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants and products .
Industrial Production Methods
Industrial production methods for bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The hafnium center can undergo oxidation or reduction, altering the oxidation state of the metal.
Coordination Reactions: The compound can form coordination complexes with other ligands
Common Reagents and Conditions
Common reagents used in reactions with bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride include alkyl halides, aryl halides, and various ligands. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions with bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can produce alkyl-substituted hafnium complexes .
Wissenschaftliche Forschungsanwendungen
Bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is used in the synthesis of advanced materials, such as hafnium-based ceramics and thin films.
Biological Research: It is studied for its potential biological activity and interactions with biomolecules.
Medical Research: The compound is investigated for its potential use in medical imaging and as a therapeutic agent
Wirkmechanismus
The mechanism of action of bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride involves the coordination of the hafnium center with various ligands. The pentamethylcyclopentadienyl ligands stabilize the hafnium center, allowing it to participate in various chemical reactions. The chloride ligands can be easily substituted, making the compound versatile in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(cyclopentadienyl)hafnium(IV) dichloride: Similar structure but with cyclopentadienyl ligands instead of pentamethylcyclopentadienyl.
Bis(pentamethylcyclopentadienyl)zirconium(IV) dichloride: Similar structure but with zirconium instead of hafnium.
Bis(pentamethylcyclopentadienyl)titanium(IV) dichloride: Similar structure but with titanium instead of hafnium
Uniqueness
Bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride is unique due to the presence of pentamethylcyclopentadienyl ligands, which provide greater stability and reactivity compared to cyclopentadienyl ligands. The hafnium center also imparts unique properties, making the compound valuable in various applications .
Eigenschaften
Molekularformel |
C20H30Cl2Hf |
|---|---|
Molekulargewicht |
519.8 g/mol |
IUPAC-Name |
hafnium(4+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;dichloride |
InChI |
InChI=1S/2C10H15.2ClH.Hf/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*1-5H3;2*1H;/q2*-1;;;+4/p-2 |
InChI-Schlüssel |
WOVAPSKRUGQYQX-UHFFFAOYSA-L |
Kanonische SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Hf+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


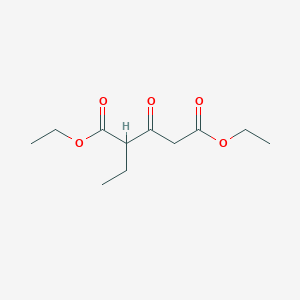
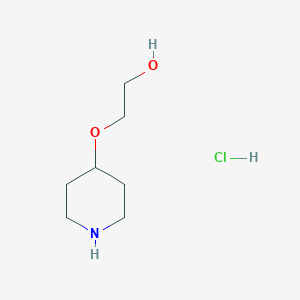
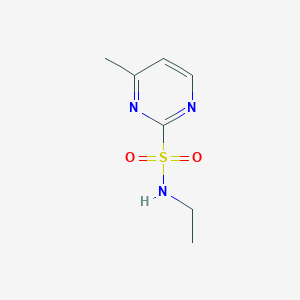
![1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester](/img/structure/B13977248.png)
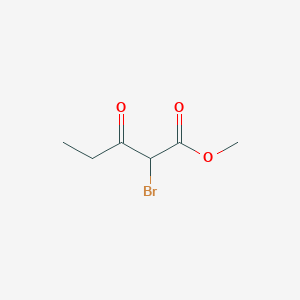
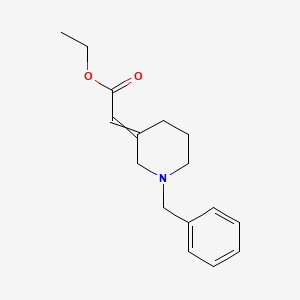
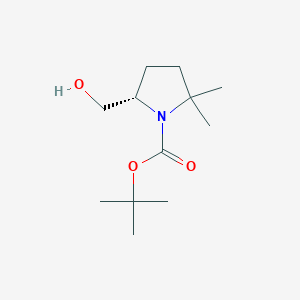
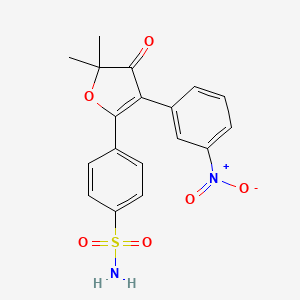
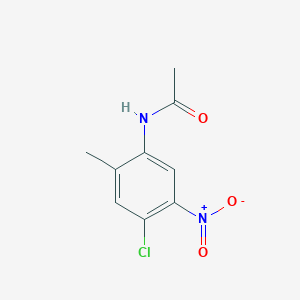
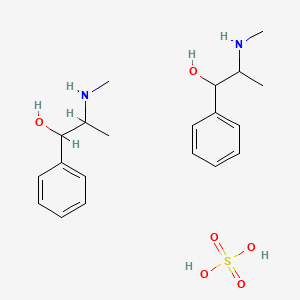
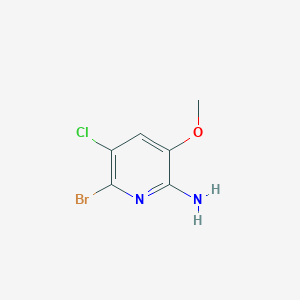
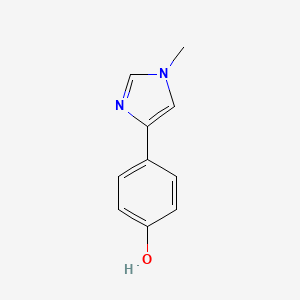
![tert-butyl N-[(4-chlorophenyl)methyl]-N-methoxycarbonylcarbamate](/img/structure/B13977287.png)
![6-Chloro-1-[(4-methoxyphenyl)methyl]-2,4(1h,3h)-pyrimidinedione](/img/structure/B13977295.png)
